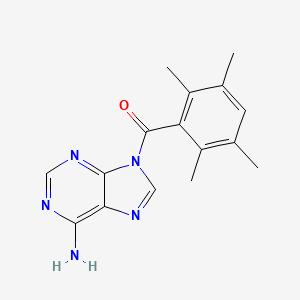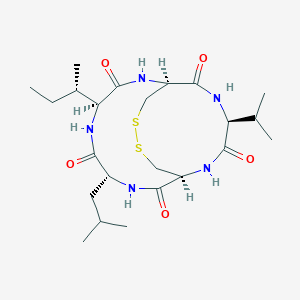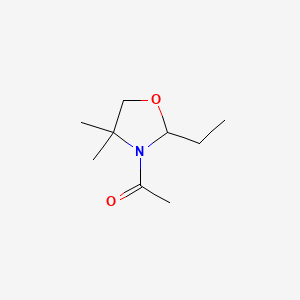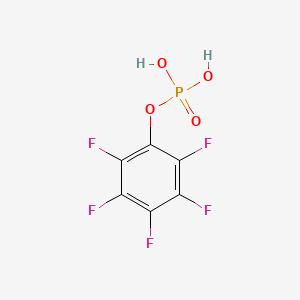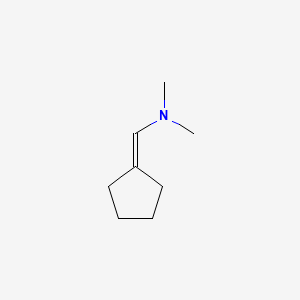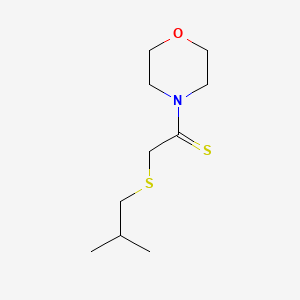
2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione is an organic compound that features a morpholine ring and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione typically involves the reaction of morpholine with 2-(2-methylpropylsulfanyl)ethanethione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
2-(2-Methylpropylsulfanyl)ethanethione: Lacks the morpholine ring but shares the thione group.
Morpholine-4-yl derivatives: Compounds with similar morpholine structures but different substituents.
Uniqueness: 2-(2-Methylpropylsulfanyl)-1-morpholin-4-ylethanethione is unique due to the combination of the morpholine ring and the thione group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H19NOS2 |
|---|---|
Molekulargewicht |
233.4 g/mol |
IUPAC-Name |
2-(2-methylpropylsulfanyl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C10H19NOS2/c1-9(2)7-14-8-10(13)11-3-5-12-6-4-11/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
WAJKPGIFLNRWNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSCC(=S)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


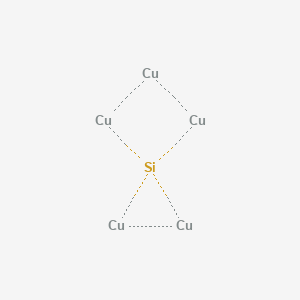


![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)


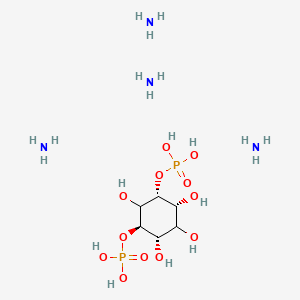
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)
